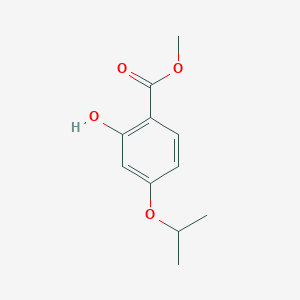

Methyl 2-hydroxy-4-isopropoxybenzoate

Description

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7,12H,1-3H3 |

InChI Key |

NZEXYVWQRXPITC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Table 1 highlights key structural analogs identified from literature, along with their similarity scores and substituent differences:

Key Observations :

- Amino vs. Hydroxyl Groups: Substituting -OH with -NH₂ (e.g., Methyl 4-amino-2-isopropoxybenzoate) increases basicity, altering solubility in acidic environments and reactivity in nucleophilic reactions .

Physicochemical Properties

Table 2 compares inferred or literature-derived properties of this compound with Methyl salicylate (a widely studied analog):

Key Findings :

- Volatility: Methyl salicylate’s smaller structure and lack of bulky substituents make it highly volatile, suitable for fragrances and topical analgesics. In contrast, the isopropoxy group in the target compound likely reduces volatility, favoring non-VOC applications .

- Solubility : The hydroxyl group in both compounds enhances polar interactions, but the isopropoxy group in the target compound introduces steric and hydrophobic effects, limiting water solubility .

Reactivity and Stability

- Acidity : The hydroxyl group at position 2 in the target compound is acidic (pKa ~8–10, estimated), comparable to methyl salicylate. However, the electron-donating isopropoxy group may slightly reduce acidity compared to methoxy-substituted analogs .

- Oxidative Stability : Bulkier substituents like isopropoxy may hinder oxidation at the aromatic ring, improving stability under storage conditions compared to smaller alkoxy derivatives .

Q & A

Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Validate enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents. Asymmetric synthesis using enantioselective catalysts (e.g., BINOL-based) can achieve >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.